molecular formula C25H22N2O5S B11404956 7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404956
M. Wt: 462.5 g/mol
InChI Key: UDPMVQNFHPRAMP-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 7 and 8 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the sulfamoylphenyl group.

    N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups at positions 7 and 8.

    4-oxo-4H-chromene-2-carboxamide derivatives: Various substitutions at different positions.

Uniqueness

The uniqueness of 7,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

7,8-dimethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-16-9-14-21-22(28)15-23(32-24(21)17(16)2)25(29)26-18-10-12-20(13-11-18)33(30,31)27(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,26,29)

InChI Key

UDPMVQNFHPRAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

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